
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, featuring a diphenylmethylsulfonyl group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- typically involves the reaction of hydrazine with a suitable precursor containing the diphenylmethylsulfonyl group. One common method involves the nucleophilic addition of hydrazine to a carbonyl compound, followed by the introduction of the diphenylmethylsulfonyl group under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes or ketones are used in the presence of an acid catalyst to form hydrazones.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The diphenylmethylsulfonyl group enhances the compound’s stability and bioavailability, making it more effective in its biological activity.
Comparaison Avec Des Composés Similaires
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Known for its use in the synthesis of indoles and other heterocycles.
Isonicotinic hydrazide: Used as an antitubercular agent.
Hydrazine hydrate: Commonly used in the synthesis of hydrazones and other nitrogen-containing compounds.
The uniqueness of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- lies in its diphenylmethylsulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7271-99-0 |
|---|---|
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-benzhydrylsulfonylethylhydrazine |
InChI |
InChI=1S/C15H18N2O2S/c16-17-11-12-20(18,19)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2 |
Clé InChI |
MVQQJNGOCOSJLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



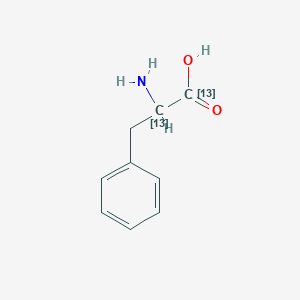
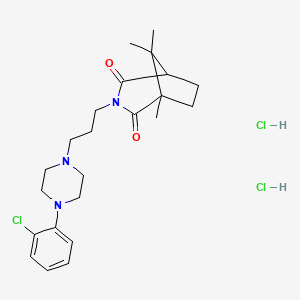
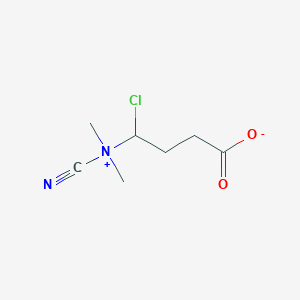
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
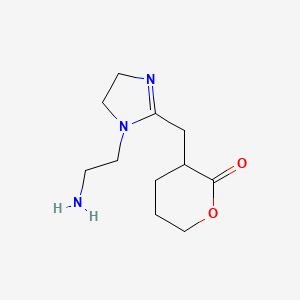

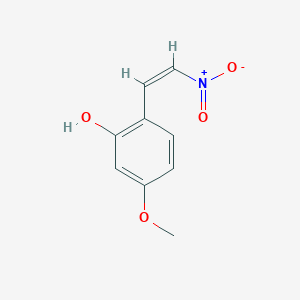
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)




